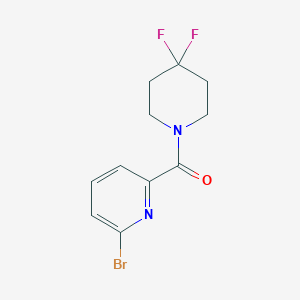

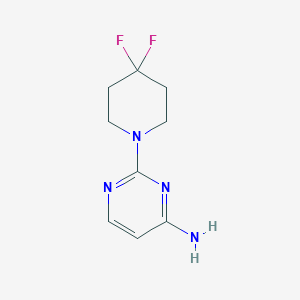

2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine typically involves the condensation reaction between 4,4-Difluoropiperidine and 3-chloropyridin-2-amine in the presence of a suitable catalyst. The product can be further purified by recrystallization from suitable solvents.Molecular Structure Analysis

The molecular formula of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine is C10H13F2N3 . The InChI code isInChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2 . The molecular weight is 213.23 g/mol .

Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research is significant as it revealed the anti-inflammatory and antinociceptive activities of certain compounds in this class, highlighting their potential in pain management (Altenbach et al., 2008).

Cyclin-Dependent Kinase Inhibitors : Wang et al. (2004) conducted research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle control. The study provided insights into the molecular design and biological activity of these compounds (Wang et al., 2004).

Antimicrobial Activities : Chundawat et al. (2014) synthesized fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines and evaluated their in vitro antibacterial and antifungal activities. Some synthesized compounds exhibited significant antimicrobial properties (Chundawat et al., 2014).

Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) focused on the synthesis of 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, relevant in Alzheimer's disease research (Mohamed et al., 2011).

Positive Allosteric Modulators of the mGlu4 Receptor : East et al. (2010) identified 4-((E)-styryl)-pyrimidin-2-ylamine as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4, with potential implications in treating motor dysfunction (East et al., 2010).

P2X7 Antagonists : Rech et al. (2016) described the synthesis and preclinical characterization of a series of P2X7 antagonists, with one lead compound demonstrating potential in reducing IL-1β release in a mouse model, a key factor in inflammatory processes (Rech et al., 2016).

Eigenschaften

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N4/c10-9(11)2-5-15(6-3-9)8-13-4-1-7(12)14-8/h1,4H,2-3,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCGZBONOSAHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)